REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[CH:4][CH:3]=1.[Br:10]Br>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Br:10][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[C:5]=1[CH3:9]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1)Cl)C
|
Name
|
FeCl3
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
STIRRING
|
Details
|
stir the mixture
|
Type
|
CUSTOM
|
Details
|
so formed for 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
wash the organic solution with 5% aqueous sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate to a residue
|
Type
|
CUSTOM
|
Details
|
Recrystallize the residue from CH3CN
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 213.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |